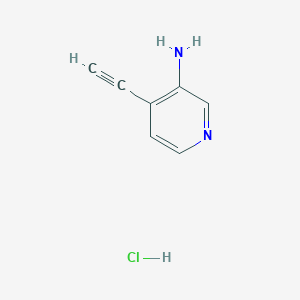
4-Ethynylpyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynylpyridin-3-amine hydrochloride: is a chemical compound with the molecular formula C7H5N2·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridin-3-amine hydrochloride typically involves the reaction of 4-ethynylpyridine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 4-Ethynylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and pyridine N-oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: 4-Ethynylpyridin-3-amine hydrochloride is used as a ligand in the synthesis of various metallic complexes
Biology: In biological research, this compound is explored for its interactions with biomolecules and its potential as a building block for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethynylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The compound’s ability to form complexes with metals also plays a role in its mechanism of action, influencing its reactivity and interactions with other molecules.
類似化合物との比較
4-Ethynylpyridine: Similar in structure but lacks the amine group.
3-Aminopyridine: Contains an amine group but lacks the ethynyl group.
4-Ethynylpyridin-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 4-Ethynylpyridin-3-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and potential for forming diverse chemical derivatives. This combination of functional groups makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H7ClN2 |
|---|---|
分子量 |
154.60 g/mol |
IUPAC名 |
4-ethynylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-6-3-4-9-5-7(6)8;/h1,3-5H,8H2;1H |
InChIキー |
JHOKWVXYLSXNEW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=NC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


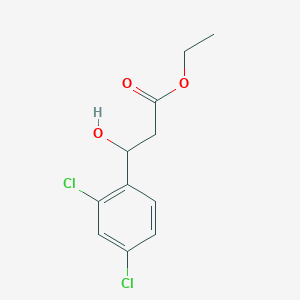
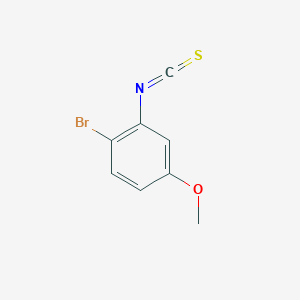

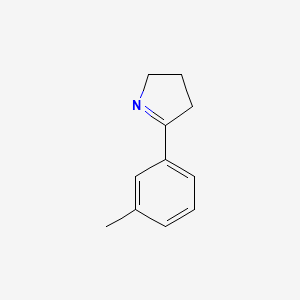
![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)

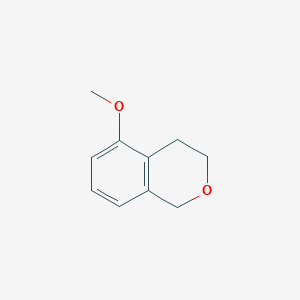

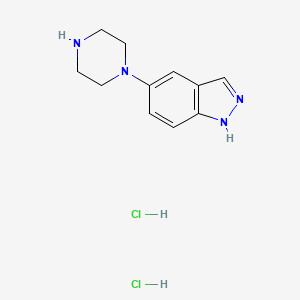
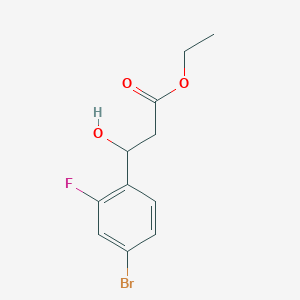
![2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
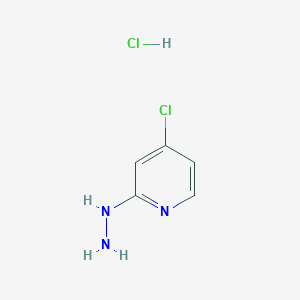
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
